molecular formula C30H48O3 B1261572 (3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid

(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid

Cat. No. B1261572
M. Wt: 456.7 g/mol
InChI Key: FACSHOVTXPPTBM-VAQMRQJYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid is a natural product found in Dryopteris crassirhizoma with data available.

Scientific Research Applications

Molecular Structure and Conformation

Research on cyclopenta[a]chrysene derivatives often focuses on their molecular structure and conformation. For instance, studies have examined the pentacyclic triterpenoide skeleton of these molecules, revealing that their five-membered ring A typically exhibits an envelope conformation, while six-membered rings B–E adopt chair conformations. Such investigations provide insights into the stereochemical properties of these compounds (Froelich et al., 2009).

Isolation and Structural Elucidation

Research has also been dedicated to isolating specific derivatives from natural sources and elucidating their structures. For example, filic-3-ene, a pentacyclic triterpene, was isolated from Davallia canariensis, with its structure confirmed as a pentacyclic molecule with four six-membered rings and one five-membered ring. These studies contribute to the understanding of natural compounds and their potential applications (González-Platas et al., 1999).

Pharmaceutical Research

In pharmaceutical research, cyclopenta[a]chrysene derivatives have been investigated for their binding affinities to specific receptors. For example, a study on phytoconstituents isolated from Polygonum glabrum and Buddleja asiatica identified a specific ligand with potential binding affinity to cardiovascular disorder receptors. This kind of research is crucial in the development of new drugs and therapeutic agents (Raja & Ramya, 2018).

Crystallography and Polymorphism

Another area of focus is crystallography and polymorphism of these compounds. Studies have explored different polymorphic forms, detailing their molecular geometry and supramolecular organization. Such research is valuable for understanding the physical properties of these compounds and their behavior in different crystalline forms (Brito et al., 2010).

properties

Product Name

(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-5a,5b,8,11a,13b-pentamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-18(2)20-10-13-26(3)21(20)11-14-29(6)23(26)8-9-24-27(4)16-19(31)17-28(5,25(32)33)22(27)12-15-30(24,29)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,26-,27-,28-,29+,30+/m0/s1

InChI Key

FACSHOVTXPPTBM-VAQMRQJYSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H](C[C@]5(C)C(=O)O)O)C)C)C)C

Canonical SMILES

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CC(CC5(C)C(=O)O)O)C)C)C)C

synonyms

dryopteric acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid
Reactant of Route 2
(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid
Reactant of Route 3
(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid
Reactant of Route 4
(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid
Reactant of Route 5
(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid
Reactant of Route 6
(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.